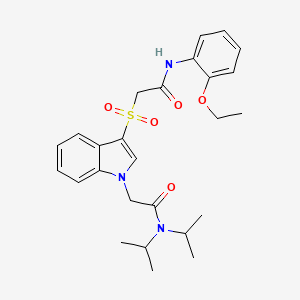
2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonamide compounds are known for their diverse biological activities and are an important class of compounds in medicinal chemistry. Their structural complexity allows for a wide range of chemical reactions and interactions, making them a significant focus in the synthesis of new pharmaceuticals and materials.
Synthesis Analysis
The synthesis of complex sulfonamides often involves multi-step reactions, including protection and deprotection strategies, to achieve the desired functional groups on the molecule. For example, the use of the (2-dansylethoxy)carbonyl group for amino protection in oligodeoxyribonucleotide synthesis demonstrates the intricate steps involved in synthesizing complex molecules (Wagner & Pfleiderer, 1997).
Molecular Structure Analysis
The molecular structure of sulfonamides and similar compounds is crucial for their chemical and biological properties. Crystallography and spectroscopic techniques are often used to elucidate their structure, providing insights into their potential interactions and reactivity (Sharma et al., 2018).
Chemical Reactions and Properties
Sulfonamide compounds can undergo various chemical reactions, including cycloadditions, palladium-catalyzed couplings, and aminoacylations, showcasing their versatility in chemical synthesis (Lei et al., 2015; Alford & Davies, 2014).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for their application in pharmaceuticals and materials science (Liaw et al., 1999).
Chemical Properties Analysis
The chemical behavior of sulfonamides, including their reactivity, acidity, and potential interactions with biological targets, is central to their utility in drug design and development. Studies focusing on the synthesis and activity of sulfonamide derivatives highlight their potential as enzyme inhibitors and receptor agonists (Abbasi et al., 2019).
Aplicaciones Científicas De Investigación
Molecular Structure and Reactivity
The molecular structure and reactivity of compounds related to 2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide have been a focal point in research. For instance, the study of the cyclization of similar molecular structures in the presence of bases has been explored, revealing the formation of substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid under various conditions (Ukrainets et al., 2014). Additionally, the synthesis and antimicrobial evaluation of certain isoxazole-based heterocycles, incorporating sulfamoyl moieties, have been reported, indicating the versatility of related molecular frameworks (Darwish et al., 2014).
Biological and Medicinal Applications
Compounds with similar structural characteristics have shown significant potential in biological and medicinal applications. For example, some derivatives have demonstrated pro-apoptotic activity against cancer cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015). Another study synthesized and evaluated the antibacterial activity of novel ethyl thionicotinates and related compounds, showcasing their efficacy against various microbial strains (Gad-Elkareem & El-Adasy, 2010).
Chemical Synthesis and Modification
The chemical synthesis and modification of related compounds have been extensively studied, highlighting the importance of structural alterations in determining biological activity. Research in this area includes the synthesis of indapamide derivatives as anticancer agents, revealing the influence of structural changes on biological activity and potency (Yılmaz et al., 2015). Additionally, the synthesis and characterization of novel 4-arylsulfonyl-1,3-oxazoles have been reported, with an emphasis on their anticancer evaluation and the impact of substituents on activity (Zyabrev et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O5S/c1-6-34-23-14-10-8-12-21(23)27-25(30)17-35(32,33)24-15-28(22-13-9-7-11-20(22)24)16-26(31)29(18(2)3)19(4)5/h7-15,18-19H,6,16-17H2,1-5H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQWJVORARJQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

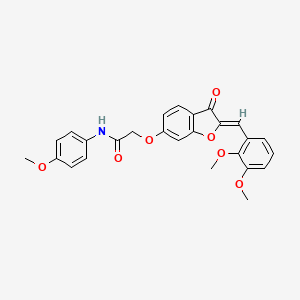
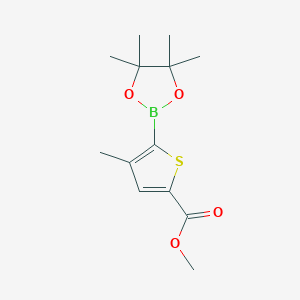
![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2493513.png)
![N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2493517.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2493518.png)
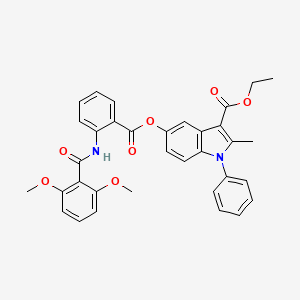

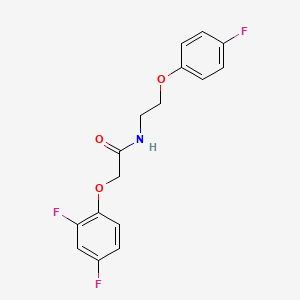
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]acetamide](/img/structure/B2493523.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2493525.png)
![2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2493526.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2493527.png)
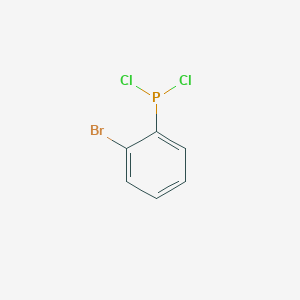
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2493533.png)